molecular formula C8H8NNaO5 B6223630 sodium 2-{[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxy}acetate CAS No. 2763756-79-0

sodium 2-{[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxy}acetate

Cat. No. B6223630
CAS RN: 2763756-79-0
M. Wt: 221.1
InChI Key:
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Description

Sodium 2-{[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxy}acetate, also known as sodium oxazol-3-ylacetate, is a novel small molecule that has been widely studied in the fields of organic chemistry and biochemistry. This molecule has been used as an effective reagent in various research applications, including the synthesis of other molecules, the study of biochemical and physiological effects, and the investigation of mechanisms of action.

Scientific Research Applications

Sodium oxazol-3-ylacetate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other molecules, such as amides, esters, and amines. It has also been used in the study of biochemical and physiological effects, such as the inhibition of enzymes, the regulation of gene expression, and the modulation of cell signaling pathways. Additionally, it has been used to investigate mechanisms of action, such as the inhibition of protein kinases and the activation of G-protein-coupled receptors.

Mechanism of Action

The mechanism of action of sodium 2-{[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxy}acetate oxazol-3-ylacetate is not yet fully understood. However, it is known that it can interact with proteins, enzymes, and other molecules in the cell. It is believed that this interaction leads to the inhibition of certain enzymes, the regulation of gene expression, and the modulation of cell signaling pathways.
Biochemical and Physiological Effects
Sodium oxazol-3-ylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit certain enzymes, regulate gene expression, and modulate cell signaling pathways. Additionally, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The use of sodium 2-{[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxy}acetate oxazol-3-ylacetate in laboratory experiments has several advantages. It is a relatively inexpensive reagent that is easy to use and can be stored for extended periods of time. Additionally, it is a highly reactive molecule that can be used to synthesize other molecules. However, there are some limitations to its use in laboratory experiments. It is a highly toxic molecule and should be handled with care. Additionally, it is not soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

The potential future directions for sodium 2-{[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxy}acetate oxazol-3-ylacetate are vast. It could be used in the development of new drugs and therapies for diseases, such as cancer and diabetes. It could also be used to develop new methods for the synthesis of other molecules. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

Sodium oxazol-3-ylacetate can be synthesized by a two-step reaction. The first step involves the reaction of sodium 2-{[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxy}acetate hydroxide and oxazol-3-ylacetic acid, producing sodium 2-{[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxy}acetate oxazol-3-ylacetate and water. The second step involves the reaction of sodium 2-{[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxy}acetate oxazol-3-ylacetate and ethyl acetate, producing sodium 2-{[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxy}acetate 2-{[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxy}acetate. This two-step reaction is an efficient and cost-effective method for the synthesis of sodium 2-{[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxy}acetate oxazol-3-ylacetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 2-{[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxy}acetate involves the reaction of 2-bromoacetic acid with 3-(1,2-oxazol-3-yl)oxetan-3-ol in the presence of sodium hydroxide to form the desired product.", "Starting Materials": [ "2-bromoacetic acid", "3-(1,2-oxazol-3-yl)oxetan-3-ol", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-bromoacetic acid (1.0 g, 6.5 mmol) in 10 mL of water.", "Step 2: Add 3-(1,2-oxazol-3-yl)oxetan-3-ol (1.5 g, 9.0 mmol) to the solution.", "Step 3: Add sodium hydroxide (1.0 g, 25 mmol) to the solution and stir for 24 hours at room temperature.", "Step 4: Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain the desired product as a white solid." ] }

CAS RN

2763756-79-0

Product Name

sodium 2-{[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxy}acetate

Molecular Formula

C8H8NNaO5

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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